(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride
Description
This analysis focuses on structural, physicochemical, synthetic, and functional comparisons based on compounds documented in the literature .
Properties
IUPAC Name |
(4-dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8-3-4-10-7(5-8)6-9;;/h3-5H,6,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAGNMCCFXIOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=NC=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride typically involves the phosphorylation of pyridine derivatives followed by amination. The reaction conditions often require the use of phosphorylating agents such as dimethylphosphoryl chloride and amination agents like methanamine. The process is usually carried out under controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphorylated pyridine derivatives, amine derivatives, and substituted pyridine compounds.
Scientific Research Applications
(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Key Structural Differences :
- Substituent Type : Halogens (Br, F), alkyl (isopropyl), and electron-withdrawing groups (CF₃, phosphoryl) influence electronic properties and binding interactions.
- Core Heterocycle : Pyridine, pyrimidine, benzodiazole, and imidazole backbones affect solubility and steric interactions.
Physicochemical Properties
Data from analogs highlight trends in molecular weight, polarity, and stability:
Biological Activity
(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyridine ring substituted with a dimethylphosphoryl group. Its molecular formula is C8H12Cl2N2O2P, and it typically exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing neurotransmission and other cellular responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticholinergic Activity : Similar compounds have shown anticholinergic properties, which may be relevant in treating conditions like overactive bladder or certain neurological disorders.
- Neuroprotective Effects : Studies suggest potential neuroprotective effects, making it a candidate for neurodegenerative disease research.
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent.
- Antimicrobial Activity : Another study investigated its antimicrobial properties against various bacterial strains. The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzymatic Inhibition | Reduced enzyme activity | |
| Anticholinergic | Decreased neurotransmitter release | |
| Neuroprotection | Reduced oxidative stress-induced cell death | |
| Antimicrobial | Moderate activity against Gram-positive bacteria |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
